molecular formula C7H7NO3 B12685877 o-Hydroxyphenyl carbamate CAS No. 35580-87-1

o-Hydroxyphenyl carbamate

Cat. No.: B12685877
CAS No.: 35580-87-1
M. Wt: 153.14 g/mol
InChI Key: BIHORWRPXKVBIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

o-Hydroxyphenyl carbamate: is an organic compound with the molecular formula C7H7NO3. It is a derivative of carbamic acid where the hydroxyl group is ortho to the phenyl ring. This compound is known for its applications in various fields, including medicinal chemistry, agriculture, and industrial processes .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: o-Hydroxyphenyl carbamate can undergo oxidation reactions, often leading to the formation of quinones.

    Reduction: Reduction reactions can convert the carbamate group into amines.

    Substitution: Substitution reactions, especially nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of o-Hydroxyphenyl carbamate involves its ability to modulate inter- and intramolecular interactions with target enzymes or receptors. The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety. This functionality also participates in hydrogen bonding through the carboxyl group and the backbone NH .

Properties

CAS No.

35580-87-1

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

(2-hydroxyphenyl) carbamate

InChI

InChI=1S/C7H7NO3/c8-7(10)11-6-4-2-1-3-5(6)9/h1-4,9H,(H2,8,10)

InChI Key

BIHORWRPXKVBIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)O)OC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.